

Application Notes and Protocols for N-(Hydroxyacetyl)-L-alanine in Metabolomics Research

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Compound of Interest

Compound Name: *N-(Hydroxyacetyl)-L-alanine*

Cat. No.: *B15442433*

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A Note on the Compound Name: Initial searches for "**N-(Hydroxyacetyl)-L-alanine**" did not yield specific results in the context of metabolomics research. It is highly probable that the intended compound of interest is N-Acetyl-L-alanine. This document will proceed with the detailed analysis and protocols for N-Acetyl-L-alanine.

Introduction

N-Acetyl-L-alanine is an endogenous N-acetylated amino acid found in various biological systems, from microbes to humans. It is formed by the acetylation of the amino acid L-alanine. In metabolomics research, N-Acetyl-L-alanine is gaining attention as a potential biomarker and a modulator of cellular processes, particularly in the context of immune response and neurological diseases. These application notes provide an overview of its utility in metabolomics and detailed protocols for its analysis.

Application Notes

Biomarker for Immune-Related Conditions

N-Acetyl-L-alanine has been identified as a potential biomarker in several immune-related conditions. Its levels have been reported to be altered in the plasma of patients with severe COVID-19 and have a genetically predicted association with Guillain-Barré syndrome (GBS).

- Severe COVID-19: Metabolomics studies have shown that N-Acetyl-L-alanine is one of five novel potential biomarkers that are elevated in patients with severe COVID-19 when compared to individuals with mild disease or healthy volunteers[1][2]. This suggests a potential role for N-Acetyl-L-alanine in the metabolic response to severe viral infection and inflammation.
- Guillain-Barré Syndrome (GBS): A Mendelian randomization study has indicated a significant positive correlation between genetically predicted plasma levels of N-Acetyl-L-alanine and the risk of developing GBS[3]. This finding points towards a potential causal link between this metabolite and the pathogenesis of this autoimmune disorder.

Role in T-Cell Activation and Metabolism

Recent research has highlighted the importance of L-alanine in the activation of T-cells. While L-alanine is primarily utilized for protein synthesis during T-cell activation, a significant portion is also converted to N-Acetyl-L-alanine. This conversion suggests a potential regulatory role for N-Acetyl-L-alanine in T-cell function and metabolic reprogramming. The biosynthesis of N-Acetyl-L-alanine from L-alanine and Acetyl-CoA is catalyzed by N-acetyltransferases.

Neurological Disorders

Dysregulation of N-Acetyl-L-alanine levels has been noted in the context of neurological disorders. For instance, it has been observed to accumulate in aminoacylase-1 deficiency. Further research is needed to fully elucidate its role in neuronal function and pathology.

Quantitative Data Summary

The following table summarizes the reported quantitative changes in N-Acetyl-L-alanine levels in different conditions.

Condition	Biological Matrix	Observed Change in N-Acetyl-L-alanine	Quantitative Value	Reference
Severe COVID-19	Plasma/Serum	Elevated compared to mild COVID-19 and healthy controls	Not specified	[1][2]
Guillain-Barré Syndrome (GBS)	Plasma	Genetically predicted to be positively correlated with risk	Odds Ratio (OR) = 2.04 (95% CI, 1.26–3.30)	[3]

Experimental Protocols

Generalized Protocol for Quantification of N-Acetyl-L-alanine in Human Plasma by LC-MS/MS

Disclaimer: The following is a generalized protocol based on methods for the analysis of amino acids and their derivatives. This protocol should be optimized and validated for specific instrumentation and laboratory conditions.

1. Objective: To quantify the concentration of N-Acetyl-L-alanine in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2. Materials and Reagents:

- N-Acetyl-L-alanine standard
- Stable isotope-labeled internal standard (e.g., N-Acetyl-L-alanine-d3)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)

- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (EDTA or heparin)

3. Sample Preparation:

- Thaw frozen plasma samples on ice.
- To 100 μ L of plasma, add 400 μ L of ice-cold methanol containing the internal standard (concentration to be optimized).
- Vortex the mixture for 1 minute to precipitate proteins.
- Incubate at -20°C for 20 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile

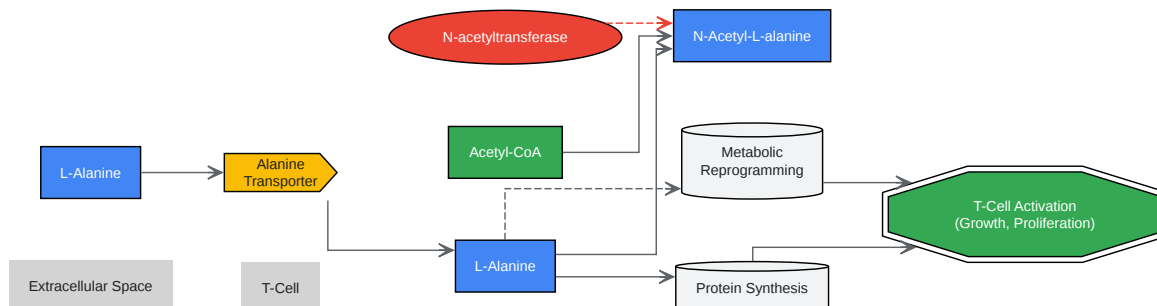
- Gradient: A suitable gradient to separate N-Acetyl-L-alanine from other plasma components. (e.g., start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes).
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - N-Acetyl-L-alanine: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the standard)
 - Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by infusion of the standard)
 - Collision Energy and other MS parameters: To be optimized for the specific instrument.

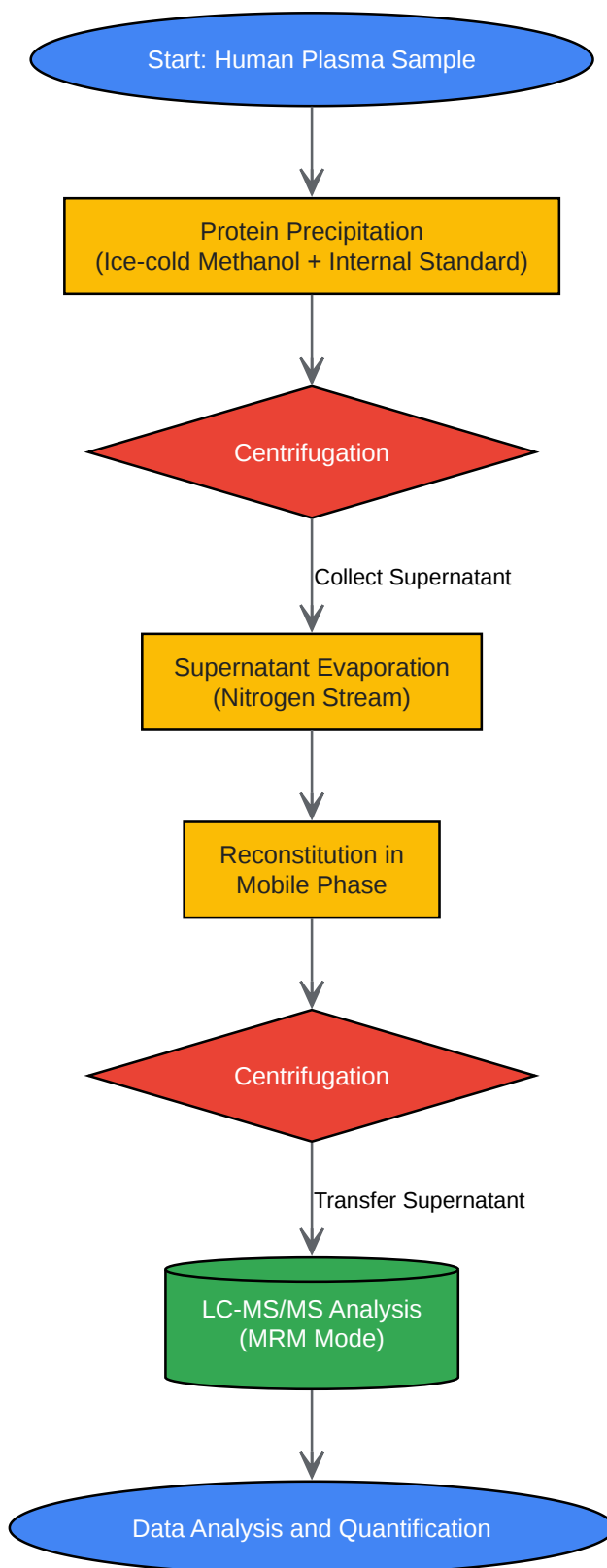
5. Data Analysis and Quantification:

- Generate a calibration curve using known concentrations of the N-Acetyl-L-alanine standard.
- Quantify the concentration of N-Acetyl-L-alanine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Biosynthesis and Role of N-Acetyl-L-alanine in T-Cell Activation





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